REACTION_CXSMILES
|
[F-:1].[K+].C1OCCOCCOCCOCCOCCOC1.Cl[C:22]1[N:27]=[C:26]([C:28]#[N:29])[CH:25]=[N:24][CH:23]=1.C(OCC)(=O)C>C(#N)C.C1(C)C=CC=CC=1.O>[F:1][C:22]1[N:27]=[C:26]([C:28]#[N:29])[CH:25]=[N:24][CH:23]=1 |f:0.1|
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Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=CC(=N1)C#N
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the suspension
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour in an atmosphere of nitrogen gas
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the acetonitrile and toluene were distilled off under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour in an atmosphere of nitrogen
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
WASH
|
Details
|
was washed successively with water and saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under a reduce pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CN=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |